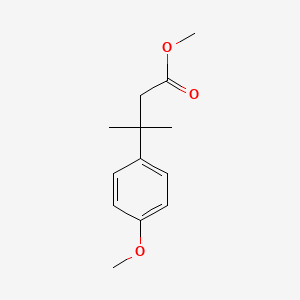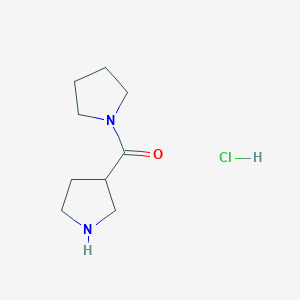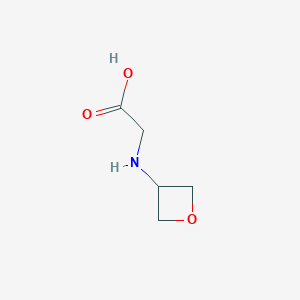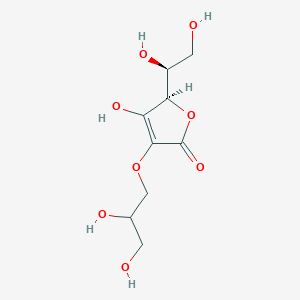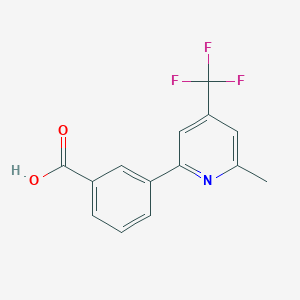
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Overview
Description
CF3-pyridyl-methanol is a pyridine derivative that has attracted much attention in scientific research due to its unique properties and potential applications in various fields1. It is a white to off-white crystalline solid that belongs to the family of pyridine derivatives1.
Synthesis Analysis
CF3-pyridyl-methanol can be synthesized through several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide1.
Molecular Structure Analysis
The structure of CF3-pyridyl-methanol is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring1.
Chemical Reactions Analysis
The unique properties of CF3-pyridyl-methanol, such as its ability to form hydrogen bonds, undergo substitution reactions, and act as a chiral auxiliary, have made it a potential building block in the synthesis of various pharmaceuticals, agrochemicals, and materials1.
Physical And Chemical Properties Analysis
CF3-pyridyl-methanol has a melting point of 92-94°C and a boiling point of 265-267°C. It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene. The compound has a molecular weight of 223.20 g/mol and a density of 1.355 g/cm31.Safety And Hazards
Future Directions
While I couldn’t find specific future directions for this compound, it’s clear that its unique properties and potential applications in various fields make it a subject of ongoing scientific research1.
Please note that this information is based on the compound CF3-pyridyl-methanol, not the exact compound you asked for. For accurate information, please refer to specific resources or literature related to “3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid”.
properties
IUPAC Name |
3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMOMSTHKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



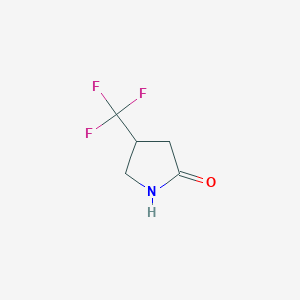
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
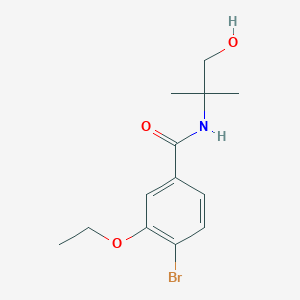
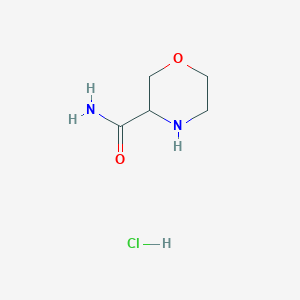
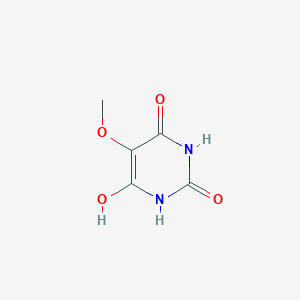
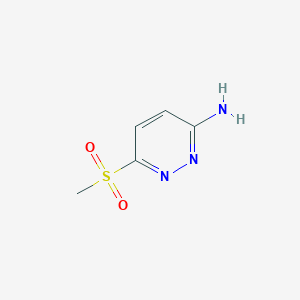


![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
